RAGE antagonist peptides are a class of synthetic peptides designed to block the interaction between the Receptor for Advanced Glycation End products (RAGE) and its ligands. RAGE, a multi-ligand receptor of the immunoglobulin superfamily, plays a crucial role in various inflammatory and degenerative diseases. [, , , , , , , , , , , , , ] These peptides mimic the binding domain of natural RAGE ligands, effectively competing for RAGE binding and inhibiting downstream signaling cascades. This inhibition makes RAPs valuable tools in investigating the role of RAGE in disease pathogenesis and exploring their potential as therapeutic agents.
Synthesis Analysis
The synthesis of RAGE antagonist peptides typically employs solid-phase peptide synthesis (SPPS) methodologies. [, ] SPPS allows for the precise assembly of amino acids in a specific sequence on a solid support, enabling the creation of peptides with desired lengths and modifications.
Chemical Reactions Analysis
The primary chemical reaction associated with RAPs is their binding interaction with RAGE. [, , , , , , , , , , , , , ] This interaction is primarily driven by non-covalent forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. The specific amino acid residues within the RAP sequence determine the affinity and specificity of this binding.
Mechanism of Action
RAPs act by competitively binding to RAGE, preventing the interaction of RAGE with its natural ligands. [, , , , , , , , , , , , , ] This binding disrupts the formation of the ligand-RAGE complex, thereby inhibiting the activation of downstream signaling pathways, such as NF-κB and MAPK pathways, which are involved in inflammation, cell proliferation, and migration.
Applications
Investigating RAGE signaling: RAPs are essential tools for dissecting the role of RAGE in different cellular processes and disease models. [, , , , , , , , , , , , , ]
Preclinical studies: RAPs have been investigated in animal models of various diseases where RAGE is implicated, including:
Cancer: RAPs have demonstrated anti-tumor effects by reducing tumor growth and metastasis in pancreatic cancer and glioblastoma models. [, , ]
Pulmonary fibrosis: Intratracheal administration of RAP reduced pulmonary fibrosis markers in a bleomycin-induced mouse model. []
Liver ischemia-reperfusion injury: RAPs alleviated liver injury and inflammation in diabetic mice subjected to liver ischemia-reperfusion. []
Aortic aneurysm: RAP treatment mitigated aortic dilation and aneurysm formation in a mouse model. []
Potential therapeutic target: The promising results from preclinical studies suggest RAPs as potential therapeutic agents for diseases like cancer, inflammatory disorders, and neurodegenerative diseases. [, , , , , , , , , , , , , ]
Related Compounds
Glyoxal
Compound Description: Glyoxal is a reactive aldehyde and a precursor to advanced glycation end products (AGEs). It plays a significant role in the formation of AGEs through reactions with proteins and lipids [, ]. Glyoxal is known to induce oxidative stress and inflammation, contributing to endothelial dysfunction and vascular stiffness [].
Relevance: Glyoxal is directly involved in the generation of ligands for the receptor for advanced glycation end products (RAGE). RAGE antagonist peptides, on the other hand, block the binding of these ligands to RAGE, thereby mitigating the downstream effects of glycation []. This highlights the opposing roles of glyoxal and RAGE antagonist peptides in AGE-mediated pathologies.
Nε-Carboxymethyllysine (CML)
Compound Description: CML is a major AGE formed by the reaction of glucose with lysine residues in proteins []. It is considered a biomarker for various diseases, including diabetes and cancer. CML contributes to pancreatic cancer progression by promoting cell growth and activating tumorigenic signaling pathways, primarily through interaction with RAGE [].
Relevance: Similar to other AGEs, CML acts as a ligand for RAGE, while RAGE antagonist peptides competitively inhibit this interaction []. The study suggests that targeting CML formation, rather than solely focusing on RAGE inhibition, could be a potential strategy for pancreatic cancer prevention and risk management.
High-mobility group box 1 (HMGB1)
Compound Description: HMGB1 is a nuclear protein that can be released into the extracellular space during cellular stress or injury, acting as a damage-associated molecular pattern (DAMP) molecule [, , , , ]. It contributes to inflammatory responses by activating various receptors, including RAGE [, ].
Relevance: HMGB1 is a key ligand for RAGE, and its interaction with RAGE contributes to inflammation in various tissues, including the lungs [, , ]. RAGE antagonist peptides directly interfere with this interaction, showing potential as anti-inflammatory agents [, , ]. In one study, a recombinant RAGE antagonist peptide was derived from HMGB1, specifically targeting its RAGE-binding domain [].
S100P
Compound Description: S100P belongs to the S100 family of calcium-binding proteins and is implicated in several cancers, including pancreatic cancer [, , , ]. It promotes tumor growth, survival, and invasion by activating RAGE signaling pathways [, , , ].
Relevance: As a ligand for RAGE, S100P contributes to the aggressive behavior of pancreatic cancer cells. RAGE antagonist peptides, by blocking the S100P-RAGE interaction, offer a potential therapeutic avenue for targeting S100P-driven pancreatic cancer [, , , ]. One study developed a specific RAGE antagonist peptide derived from S100P to inhibit RAGE activation by multiple ligands [].
S100A8/A9
Compound Description: S100A8/A9, also known as calprotectin, is a pro-inflammatory protein complex released by neutrophils and monocytes during inflammation [, ]. It plays a role in immune responses and is involved in various inflammatory and autoimmune diseases [, ].
Relevance: S100A8/A9 interacts with RAGE on NK cells, leading to their activation and contributing to anti-tumor immunity [, ]. While RAGE antagonist peptides could potentially inhibit this interaction, the study suggests that such inhibition might have opposing effects on tumor growth depending on the balance between inflammatory and anti-tumor immune responses [, ].
S100A4
Compound Description: S100A4, also known as metastasin, is a calcium-binding protein associated with tumor progression and metastasis []. It promotes cell migration, invasion, and angiogenesis [].
Relevance: Similar to S100P, S100A4 acts as a ligand for RAGE, contributing to tumor development and progression []. RAGE antagonist peptides demonstrate the ability to block the interaction of S100A4 with RAGE, suggesting their potential as anti-cancer agents [].
S100A14
Compound Description: S100A14 is another member of the S100 protein family and is involved in cell proliferation and apoptosis []. Its effects can be either stimulatory or inhibitory depending on its concentration and the cell type [].
Relevance: S100A14 binds to RAGE and exerts its effects on cell proliferation and apoptosis through RAGE-dependent signaling pathways []. RAGE antagonist peptides can effectively block these effects, highlighting the potential of targeting the S100A14-RAGE axis for therapeutic intervention [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Adefovir pivoxil is an organic phosphonate that is the dipivoxil ester of adefovir. A prodrug for adefovir, an HIV-1 reverse transcriptase inhibitor, adefovir pivoxil is used to treat chronic hepatitis B viral infection. It has a role as a prodrug, an antiviral drug, a DNA synthesis inhibitor, a HIV-1 reverse transcriptase inhibitor and a nephrotoxic agent. It is an organic phosphonate, a member of 6-aminopurines, an ether and a carbonate ester. It is functionally related to an adefovir. Adefovir dipivoxil, previously called bis-POM PMEA, with trade names Preveon and Hepsera, is an orally-administered acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) used for treatment of hepatitis B. It is ineffective against HIV-1. Adefovir dipivoxil is the diester prodrug of adefovir. Adefovir Dipivoxil is a dipivoxil formulation of adefovir, a nucleoside reverse transcriptase inhibitor analog of adenosine with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV). See also: Adefovir (has active moiety).
N-acetyl-L-cysteine is an N-acetyl-L-amino acid that is the N-acetylated derivative of the natural amino acid L-cysteine. It has a role as an antiinfective agent, an antioxidant, an antiviral drug, an antidote to paracetamol poisoning, a vulnerary, a mucolytic, a human metabolite, a radical scavenger, a ferroptosis inhibitor and a geroprotector. It is a L-cysteine derivative, an acetylcysteine and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-cysteinate. Acetylcysteine is an antioxidant and glutathione inducer indicated for mucolytic therapy and the treatment of [acetaminophen] overdose. Acetylcysteine has also been studied for a wide variety of off-label indications with mixed results. Acetylcysteine was granted FDA approval on 14 September 1963. Acetylcysteine is an Antidote, and Antidote for Acetaminophen Overdose, and Mucolytic. The mechanism of action of acetylcysteine is as a Reduction Activity. The physiologic effect of acetylcysteine is by means of Decreased Respiratory Secretion Viscosity, and Increased Glutathione Concentration. Acetylcysteine, also known as N-acetylcysteine (NAC), is a modified amino acid that is used as an antidote for acetaminophen overdose to prevent hepatic injury. Acetylcysteine is a hepatoprotective agent and has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Acetylcysteine is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available. Acetylcysteine is a synthetic N-acetyl derivative and prodrug of the endogenous amino acid L-cysteine, a precursor of the antioxidant glutathione (GSH), with mucolytic, antioxidant, and potential cytoprotective, cancer-preventive, and anti-inflammatory activities. Upon administration, acetylcysteine exerts its mucolytic activity by reducing disulfide bonds in mucoproteins, resulting in liquification of mucus and reducing its viscosity. It is also used for the treatment of acetaminophen overdose as it can restore the depleted GSH reserves in the hepatocytes during the process of detoxification. The antioxidant activity is attributed to the ability of GSH to scavenge reactive oxygen species (ROS), thereby preventing ROS-mediated cell damage, decreasing oxidative stress, protecting cells against the damaging effects of free radicals and preventing apoptosis in these cells. In addition, this may inhibit tumor cell proliferation, progression and survival, in susceptible tumor cells that rely on ROS-mediated signaling for their proliferation and malignant behavior. Under certain circumstances, acetylcysteine is able to induce apoptosis in susceptible cells, including certain tumor cells, via the intrinsic mitochondria-dependent pathway but not involving endoplasmic reticulum stress. Also, acetylcysteine may also be able to degrade Notch2, thereby preventing proliferation, migration, and invasion in Notch2-overexpressing glioblastoma cells. In addition, acetylcysteine may inhibit viral stimulation by reactive oxygen intermediates, thereby producing antiviral activity in HIV patients. Acetylcysteine also possesses anti-inflammatory activity through modulation of the nuclear factor-kappa B (NF-kB) pathway and the modulation of cytokine synthesis. RK-0202 is an oral polymer matrix-based rinse formulation that contains N-acetylcysteine, an antioxidant amino acid derivative with antiinflammatory properties. RK-0202 may alleviate symptoms of radiation-induced oral mucositis. (NCI04) The N-acetyl derivative of CYSTEINE. It is used as a mucolytic agent to reduce the viscosity of mucous secretions. It has also been shown to have antiviral effects in patients with HIV due to inhibition of viral stimulation by reactive oxygen intermediates. See also: Acetylcysteine; isoproterenol hydrochloride (component of).
Abarelix is a polypeptide compound composed of ten natural and non-natural amino acid resiudes in a linear sequence. It has a role as a hormone antagonist and an antineoplastic agent. Synthetic decapeptide antagonist to gonadotropin releasing hormone (GnRH). It is marketed by Praecis Pharmaceuticals as Plenaxis. Praecis announced in June 2006 that it was voluntarily withdrawing the drug from the market. Abarelix is a synthetic decapeptide and antagonist of naturally occurring gonadotropin-releasing hormone (GnRH). Abarelix directly and competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with prostate hypertrophy or prostate cancer, since testosterone is required to sustain prostate growth.
Stearated form of peptide Ht-31; Cell-permeable inhibitor of the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts.
Selective and competitive silent antagonist for the NOP opioid receptor that binds to NOP with high affinity (pKi = 10.24) and displays > 3000-fold selectivity over δ, μ and κ opioid receptors.